REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].F[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CN1C(=O)CCC1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[O:10][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1 |f:2.3.4|
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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CC1=C(C(=CC(=C1)C)C)O
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Name
|
|
Quantity
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5.34 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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7.3 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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100 mL
|
Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir-bar, nitrogen inlet, and a condenser
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated
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Type
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FILTRATION
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Details
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The dark solution was filtered while it
|
Type
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TEMPERATURE
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Details
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was warm
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Type
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ADDITION
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Details
|
the filtrate was poured
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Type
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DISTILLATION
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Details
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into distilled water containing 5% hydrochloric acid
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Type
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CUSTOM
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Details
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The solution was separated into organic layer and aqueous layer
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Type
|
ADDITION
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Details
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The organic layer was diluted with dichloromethane
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Type
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CUSTOM
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Details
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separated
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Type
|
CUSTOM
|
Details
|
The solvent was removed completely from the organic extract
|
Type
|
CUSTOM
|
Details
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Light brown oily residue was freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=CC=C(C#N)C=C2)C(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |